
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole
Übersicht
Beschreibung
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole (BCMT) is a heterocyclic compound that has been widely studied due to its interesting properties and potential applications in various scientific fields. BCMT is a five-membered ring with a nitrogen atom at the center and two halogen atoms (bromine and chlorine) at the periphery. The compound is highly reactive and has been used in a variety of reactions such as substitution, elimination, and nucleophilic addition reactions. BCMT is also known to exhibit remarkable antimicrobial activity, making it a promising candidate for medicinal applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Facile Synthesis and Derivative Formation : An efficient one-pot synthesis of related tetrazole compounds like 1-(4-bromophenyl)-1H-tetrazol-5-amine and its amide derivatives highlights the chemical versatility and adaptability of tetrazole compounds in synthesis processes (Yang et al., 2017).
Novel Synthesis Techniques : Novel synthesis approaches for tetrazole derivatives, as demonstrated in studies of 1-phenyl-1H-tetrazole-5-thiol derivatives, suggest the chemical reactivity and potential for diverse applications of tetrazole compounds (Mekky & Thamir, 2019).
Photophysical and Computational Analysis : A comprehensive study on coumarin-based organic dyes with tetrazole moieties indicates the significance of tetrazole compounds in photonic and electronic device applications (Kumbar et al., 2018).
Biological and Pharmaceutical Applications
Antibacterial Properties : Research on tetrazole-5-thiol derivatives, including studies on their antibacterial properties, reveals the potential of tetrazole compounds in developing new antibacterial agents (Mekky & Thamir, 2019).
Application in Synthesis of Pharmaceutically Active Compounds : Investigations into the synthesis of 1-carbamoyl-1-phenylureas using tetrazole-based catalysts suggest the role of tetrazole compounds in pharmaceutical manufacturing (Nasrollahzadeh et al., 2018).
Material Science and Industrial Applications
Electronic and Optical Device Relevance : Studies on the synthesis of novel coumarin pyrazoline moieties combined with tetrazoles, and their application in photonic and electronic devices, highlight the utility of tetrazole compounds in advanced material science (Kumbar et al., 2018).
Structural Analysis in Material Science : X-ray crystallography studies of tetrazole derivatives, including solvated bisimidazole derivatives, provide insights into the structural applications of tetrazole compounds in material science (Felsmann et al., 2012).
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-5-(chloromethyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN4/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARANGMNWQXXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NN=N2)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



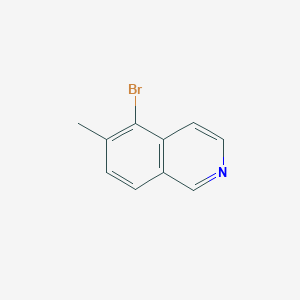
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)
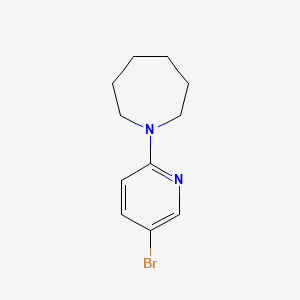
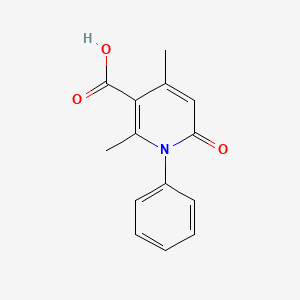
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
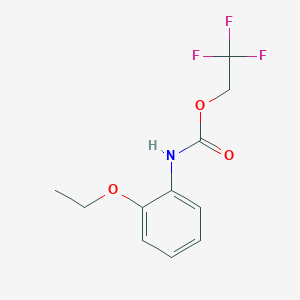
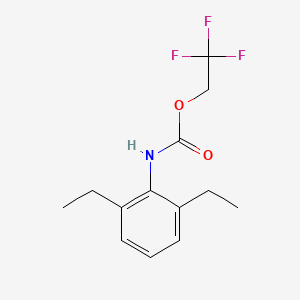
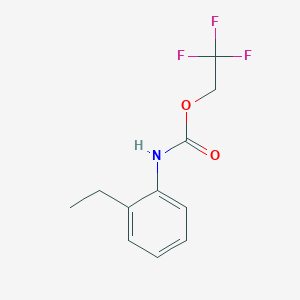

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
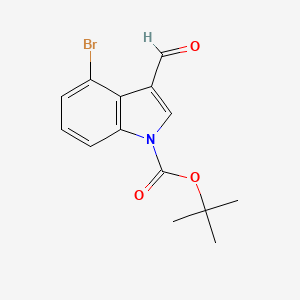
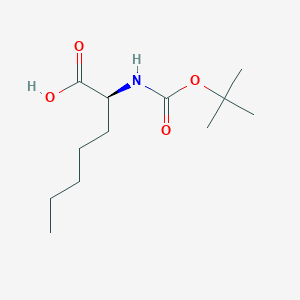
![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)